molecular formula C14H20N2O2 B8588724 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-ylamine

1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-ylamine

Cat. No. B8588724
M. Wt: 248.32 g/mol
InChI Key: PCNBAXKQILQDMV-UHFFFAOYSA-N
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Patent
US08329694B2

Procedure details

To 100 mL of an ethyl acetate solution containing 3.62 g of tert-butyl(1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl)carbamate, 30 mL of 4 mol/L hydrogen chloride/ethyl acetate was added, and the mixture was stirred at room temperature for 6 hours. The solvent was removed under reduced pressure, the residue thus obtained was added with ethyl acetate, and a solid substance was collected by filtration. The solid substance thus obtained was purified by silica gel column chromatography [silica gel; Chromatorex-NH, manufactured by Fuji Silysia Chemical Ltd., eluent; chloroform:methanol=5:1] to obtain 1.35 g of a pale yellow oily substance, 1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-ylamine.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
tert-butyl(1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl)carbamate
Quantity
3.62 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[CH:24]=[CH:23][C:18]3[O:19][CH2:20][CH2:21][O:22][C:17]=3[CH:16]=2)[CH2:10][CH2:9]1)(C)(C)C.Cl.C(OCC)(=O)C>C(OCC)(=O)C>[O:19]1[C:18]2[CH:23]=[CH:24][C:15]([CH2:14][N:11]3[CH2:12][CH2:13][CH:8]([NH2:7])[CH2:9][CH2:10]3)=[CH:16][C:17]=2[O:22][CH2:21][CH2:20]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
tert-butyl(1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl)carbamate
Quantity
3.62 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)CC1=CC2=C(OCCO2)C=C1)=O
Name
Quantity
30 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
FILTRATION
Type
FILTRATION
Details
a solid substance was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid substance thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography [silica gel; Chromatorex-NH, manufactured by Fuji Silysia Chemical Ltd., eluent; chloroform:methanol=5:1]

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1CCOC2=C1C=CC(=C2)CN2CCC(CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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